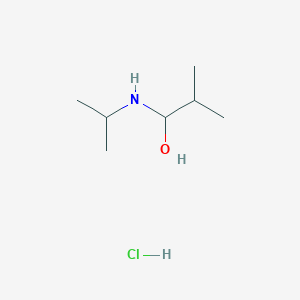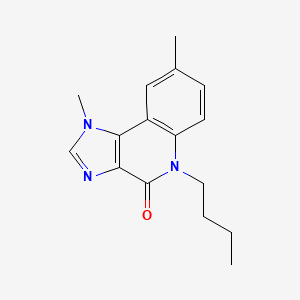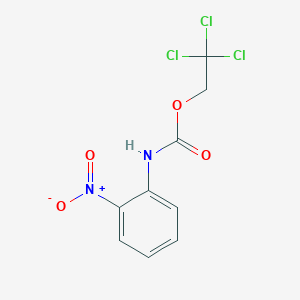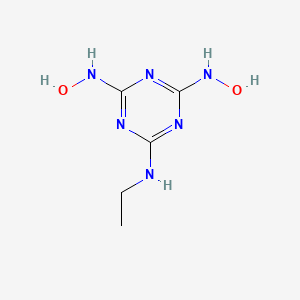
4-Ethyl-6-methyl-1,2,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-methyl-1,2,3-triazine is a heterocyclic compound belonging to the triazine family Triazines are six-membered rings containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methyl-1,2,3-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with methyl isocyanate under reflux conditions can yield the desired triazine compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. Key factors in industrial synthesis include the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-6-methyl-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the triazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-methyl-1,2,3-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-ethyl-6-methyl-1,2,3-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another nitrogen-containing heterocycle with similar applications in drug development and materials science.
1,2,4-Triazine: Differing in the position of nitrogen atoms, this compound also exhibits significant biological activity.
1,3,5-Triazine: Known for its use in the synthesis of herbicides and resins.
Uniqueness: 4-Ethyl-6-methyl-1,2,3-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl and methyl groups influence its solubility, stability, and interaction with other molecules, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
135634-96-7 |
|---|---|
Molekularformel |
C6H9N3 |
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
4-ethyl-6-methyltriazine |
InChI |
InChI=1S/C6H9N3/c1-3-6-4-5(2)7-9-8-6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
OJUBJEPTCLRFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=NC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)


![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)

